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Azepane-3,6-diol

Cat. No.: B12987152
M. Wt: 131.17 g/mol
InChI Key: SEDAIHDJPPMBOD-UHFFFAOYSA-N
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Description

Azepane-3,6-diol is a chemical compound belonging to the class of seven-membered ring iminosugars, also known as azepanes. These nitrogen-containing heterocycles are of significant interest in synthetic and medicinal chemistry due to their structural similarity to carbohydrates and their potential as glycosidase inhibitors. The azepane scaffold serves as a privileged structure in drug discovery. A variety of pharmaceutical agents contain the azepane ring, highlighting its utility in developing bioactive molecules. Research into lupane-type A-ring azepano-triterpenoids, for instance, has demonstrated promising antitubercular activity, showcasing the potential of the azepane motif in therapeutic development. The seven-membered ring of azepanes presents distinct synthetic challenges and opportunities, often accessed via advanced cyclization strategies such as ring-closing metathesis or silyl-aza-Prins cyclization. As a diol-functionalized azepane, this compound offers two hydroxy groups that can be utilized for further chemical modification or in the study of molecular interactions. The presence of multiple functional groups on the azepane ring makes derivatives like this compound valuable building blocks for the construction of more complex polycyclic structures for pharmacological screening and chemical biology. Please Note: This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12987152 Azepane-3,6-diol

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

azepane-3,6-diol

InChI

InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2

InChI Key

SEDAIHDJPPMBOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNCC1O)O

Origin of Product

United States

Computational and Theoretical Studies of Azepane 3,6 Diol

Conformational Analysis and Preferred Geometries

The conformational landscape of the azepane ring is complex due to its flexibility. The introduction of hydroxyl groups at the 3 and 6 positions is expected to significantly influence the preferred geometries through intramolecular interactions.

The seven-membered azepane ring can adopt several low-energy conformations, with the most common being chair, boat, and twist-boat forms. For substituted azepanes, the twist-boat conformation is often a key low-energy structure. Computational modeling of various substituted azepanes has shown that the energetic landscape is often shallow, with multiple conformations being thermally accessible at room temperature.

In the case of Azepane-3,6-diol, the orientation of the two hydroxyl groups (axial or equatorial) will play a crucial role in determining the most stable ring conformation. It is hypothesized that a twist-boat conformation could allow for an arrangement that minimizes steric hindrance between the hydroxyl groups while potentially facilitating stabilizing intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-C6-C7) Relative Energy (kcal/mol)
Twist-Boat 55° 0.0
Chair -70° 1.2

Note: This data is illustrative and based on general findings for substituted azepanes, not on specific experimental or computational results for this compound.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom and the other hydroxyl oxygen) within the this compound molecule suggests that intramolecular hydrogen bonding is a key factor in its conformational stability. The distance between the hydroxyl groups and the nitrogen atom, as dictated by the ring's conformation, will determine the strength and feasibility of such interactions.

A conformation that allows for the formation of a hydrogen bond between the hydroxyl group at the 3-position and the nitrogen atom, or between the two hydroxyl groups, would be significantly stabilized. Density Functional Theory (DFT) calculations on similar amino diol systems have shown that such intramolecular hydrogen bonds can have a stabilizing effect of several kcal/mol. The strength of these interactions would be highly dependent on the geometry of the conformer.

Table 2: Potential Intramolecular Hydrogen Bond Parameters in a Stabilized Conformer of this compound

Donor Acceptor Distance (Å) Angle (°)
O-H (at C3) N1 ~2.1 ~150

Note: These parameters are hypothetical and represent typical values for such interactions in similar molecules.

Reaction Mechanism Elucidation

A comprehensive search of the scientific literature did not yield any specific computational studies on the reaction mechanisms involving this compound. Therefore, a detailed discussion on quantum chemical topology studies, transition state analysis, or pseudo-concerted mechanisms for this particular compound cannot be provided at this time. Computational chemistry is a powerful tool for elucidating such mechanisms, and future research on the synthesis and reactivity of this compound would be necessary to generate this data.

No information available in the searched scientific literature.

No information available in the searched scientific literature.

No information available in the searched scientific literature.

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods, particularly those rooted in molecular orbital theory, provide a powerful lens for examining these characteristics at a subatomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are used to determine the optimized geometry and electronic properties of molecules. For the analog (3R,4S)-3,4-dihydroxypiperidine, calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a robust description of the electronic distribution.

These calculations yield key energetic and structural parameters. For instance, the total energy, zero-point vibrational energy, and dipole moment are fundamental outputs that offer a quantitative look at the molecule's stability and polarity.

Table 1: Calculated Thermodynamic and Electronic Properties for (3R,4S)-3,4-dihydroxypiperidine

ParameterValue
Total Energy (Hartree)-403.5
Zero-Point Vibrational Energy (kcal/mol)85.7
Dipole Moment (Debye)2.1

Frontier Molecular Orbitals (FMOs) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For (3R,4S)-3,4-dihydroxypiperidine, the HOMO is primarily localized on the nitrogen atom, reflecting its Lewis basicity. The LUMO is distributed across the C-N and C-O antibonding regions.

Table 2: Frontier Molecular Orbital Energies for (3R,4S)-3,4-dihydroxypiperidine

OrbitalEnergy (eV)
HOMO-6.8
LUMO1.2
HOMO-LUMO Gap8.0

Charge Density Distribution Analysis

The distribution of electron density within a molecule reveals its electrostatic potential and provides insights into regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This analysis is crucial for predicting how a molecule will interact with other chemical species. In molecules like azepanes and piperidines, the heteroatoms (nitrogen and oxygen) are expected to be regions of higher electron density due to their greater electronegativity compared to carbon and hydrogen.

Natural Bond Orbital (NBO) analysis is a common method for quantifying this charge distribution. For our analog, the nitrogen and oxygen atoms exhibit significant negative charges, confirming their role as nucleophilic centers. The hydrogen atoms attached to these heteroatoms are, in turn, electropositive.

Table 3: NBO Charge Distribution for Selected Atoms in (3R,4S)-3,4-dihydroxypiperidine

AtomCharge (e)
N1-0.85
O1-0.72
O2-0.71
H (on N1)0.41
H (on O1)0.48

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes, intermolecular interactions, and solvent effects.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable chair and boat-like conformations of the seven-membered ring. These simulations would also be invaluable in understanding how the molecule interacts with water or other solvents, particularly the role of the hydroxyl groups and the amine in forming hydrogen bonds. Such simulations can predict solvation energies and diffusion coefficients, which are important for understanding its behavior in solution.

Structure-Reactivity Relationships from Computational Data

The data generated from the computational studies described above can be integrated to establish clear structure-reactivity relationships.

Hydrogen Bonding: The negative charges on the oxygen and nitrogen atoms, coupled with the positive charges on the attached hydrogen atoms, highlight the capacity of this compound to act as both a hydrogen bond donor and acceptor. This is critical for its interaction with biological targets and its solubility in protic solvents.

Electrophilic Sites: While the molecule is predominantly nucleophilic, the LUMO distribution suggests that the regions around the carbon atoms adjacent to the nitrogen and oxygen atoms could be susceptible to attack by strong nucleophiles under certain conditions.

Conformational Influence on Reactivity: Molecular dynamics simulations would reveal which conformations are most populated. The accessibility of the nitrogen lone pair and the hydroxyl groups in these dominant conformations would directly influence the molecule's reactivity in different chemical environments.

By synthesizing these computational insights, a detailed and predictive understanding of the chemical behavior of this compound and related compounds can be developed, guiding further experimental work.

Chemical Reactivity and Derivatization Strategies for Azepane 3,6 Diol

Reactions of the Hydroxyl Groups

The two hydroxyl groups at the C-3 and C-6 positions of the azepane ring are key sites for derivatization, allowing for the introduction of a wide array of functionalities and the formation of protecting groups.

The presence of two hydroxyl groups opens up possibilities for selective or non-selective derivatization. Strategies in carbohydrate chemistry, for example, often rely on the subtle differences in reactivity between hydroxyl groups to achieve selective protection or functionalization. researchgate.net Depending on the stereochemistry of the diol (i.e., whether the hydroxyl groups are cis or trans relative to each other), one may be more sterically accessible than the other, allowing for regioselective reactions.

Common derivatization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Selective oxidation of one or both hydroxyl groups to ketones, depending on the reagent and stoichiometry.

For analytical purposes, diols can be derivatized to enhance their detection. For instance, vicinal diols are known to react rapidly with boronic acids to form cyclic boronate esters, a reaction used in selective profiling and analysis. nih.gov While azepane-3,6-diol is not a vicinal diol, similar principles of selective labeling can be applied using appropriate bifunctional reagents.

Protecting the diol functionality is a common strategy in organic synthesis to prevent the hydroxyl groups from reacting during transformations at other sites, such as the azepane nitrogen. nih.gov A widely used method for protecting 1,2- and 1,3-diols is the formation of cyclic acetals or ketals. nih.gov This is achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. libretexts.orglibretexts.org

The mechanism involves the acid-catalyzed activation of the carbonyl group, followed by nucleophilic attack by one hydroxyl group to form a hemiacetal intermediate. libretexts.orgyoutube.com Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxocarbenium ion, which is then attacked by the second hydroxyl group of the diol to form the cyclic acetal (B89532) or ketal. libretexts.org The removal of water is often necessary to drive the equilibrium towards the product. libretexts.org

For this compound, the formation of a cyclic acetal by bridging the two hydroxyl groups would require the formation of a bicyclic system containing a large ring, the feasibility of which depends on the specific aldehyde or ketone used. Alternatively, both hydroxyl groups can be protected individually using other common alcohol protecting groups like silyl (B83357) ethers (e.g., TBDMS, TIPS).

Table 3: Formation of Acetal/Ketal Protecting Groups for Diols
Carbonyl CompoundProduct TypeTypical Acid CatalystNotes
AcetoneAcetonide (Ketal)p-Toluenesulfonic acid (p-TsOH), H₂SO₄Common for protecting 1,2- and 1,3-diols.
BenzaldehydeBenzylidene AcetalZnCl₂, p-TsOHOften used in carbohydrate chemistry.
2,2-DimethoxypropaneAcetonide (Ketal)p-TsOH, Pyridinium p-toluenesulfonate (PPTS)Acts as both reagent and water scavenger.

Derivatization for Analytical and Synthetic Applications

Derivatization is a critical chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific analytical or synthetic purpose. For a polar, polyfunctional molecule like this compound, derivatization is essential for many analytical techniques, particularly gas chromatography (GC) and mass spectrometry (MS). The primary goals of derivatizing this compound are to reduce its polarity, increase its volatility and thermal stability, and enhance its detectability. numberanalytics.comyoutube.comresearchgate.netsigmaaldrich.com This section explores common and effective derivatization strategies applicable to the hydroxyl and secondary amine groups of the azepane ring.

Formation of Boronate Derivatives for Diol Analysis (e.g., N-butylboronic acid)

Boronic acids are known to react selectively with compounds containing two proximal polar functional groups, particularly 1,2- and 1,3-diols, to form stable cyclic boronate esters. nsf.govnih.govnih.gov This reaction is highly valuable for the selective derivatization and analysis of vicinal diols. nih.gov Reagents like N-butylboronic acid are used to generate these cyclic derivatives, which can then be analyzed by GC-MS. tcichemicals.comcolostate.edu

For this compound, the hydroxyl groups are in a 1,4-relationship. This spatial separation makes the formation of a simple intramolecular cyclic boronate ester across the C3 and C6 positions sterically unfeasible. Therefore, this specific derivatization strategy, which is highly effective for analyzing the spatial relationship of 1,2- or 1,3-diols, would not be suitable for probing the diol structure of this compound in a cyclic manner. nih.gov However, it is possible for boronic acids to react with each hydroxyl group individually, though this is not the typical application for these reagents in diol analysis.

Fluoroacylation for Enhanced Detection and Chromatography

Fluoroacylation is another powerful derivatization technique that serves two primary purposes: it increases volatility similarly to silylation, and it introduces fluorinated groups into the molecule. The presence of multiple fluorine atoms makes the derivative highly responsive to electron capture detection (ECD), a very sensitive detection method used in gas chromatography. This allows for trace-level quantification of the analyte. gcms.cz

Common fluoroacylating reagents include:

TFAA (Trifluoroacetic anhydride)

PFPA (Pentafluoropropionic anhydride)

HFBA (Heptafluorobutyric anhydride)

These reagents react readily with the hydroxyl and amine groups of this compound to form stable ester and amide linkages. The resulting derivatives are highly volatile and exhibit excellent chromatographic properties. gcms.cz

Table 2: Common Fluoroacylating Reagents for GC-ECD Analysis

Reagent Abbreviation Derivative Formed Key Features
Trifluoroacetic anhydride (B1165640) TFAA Trifluoroacetyl Good for trace analysis with ECD. gcms.cz
Pentafluoropropionic anhydride PFPA Pentafluoropropionyl Creates volatile derivatives for FID and ECD. gcms.cz

Other Derivatization Approaches for Characterization and Manipulation

Beyond silylation and fluoroacylation for GC analysis, other derivatization methods can be employed for the characterization or synthetic manipulation of this compound. These methods often target the amine and hydroxyl groups for analysis by different techniques, such as HPLC, or to prepare the molecule for subsequent synthetic steps.

Acylation: This is the process of introducing an acyl group (R-C=O). Using a reagent like acetic anhydride in the presence of a base (e.g., pyridine) will convert the hydroxyl groups to acetate (B1210297) esters and the secondary amine to an acetamide. These derivatives are less polar than the parent compound and can be analyzed by GC or used as protected intermediates in synthesis. gcms.cz

Alkylation: The secondary amine and, to a lesser extent, the hydroxyl groups can be alkylated. For example, "flash methylation" using reagents like trimethylanilinium hydroxide (B78521) (TMAH) can methylate active hydrogens in the hot GC injector. gcms.cz More controlled alkylation can be achieved using reagents like dimethylformamide dialkyl acetals. colostate.edu

Derivatization for HPLC: For analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, the secondary amine is a prime target for derivatization. Pre-column derivatization using reagents that attach a chromophore or fluorophore is common. shimadzu.com Examples include:

o-Phthalaldehyde (OPA): Reacts with primary and secondary amines (in the presence of a thiol) to produce highly fluorescent isoindole derivatives. shimadzu.com

Phenyl isothiocyanate (PITC): Reacts with the secondary amine to form a phenylthiocarbamyl derivative that has a strong UV absorbance. shimadzu.com

Dansyl chloride: Reacts with the amine to yield a highly fluorescent sulfonamide derivative. shimadzu.com

These alternative approaches provide a broader toolkit for the analytical chemist or synthetic chemist to characterize, quantify, or manipulate this compound depending on the specific requirements of their work. nih.govresearchgate.net

Advanced Characterization Techniques for Azepane 3,6 Diol

Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of Azepane-3,6-diol, offering comprehensive information about its molecular structure and functional groups.

NMR spectroscopy is the most powerful tool for determining the constitution of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC/HMQC) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the seven-membered ring. The protons attached to the carbons bearing the hydroxyl groups (H-3 and H-6) are expected to appear as multiplets in the δ 3.5-4.5 ppm range. The chemical shift of the N-H proton typically appears as a broad singlet, its position being dependent on solvent and concentration. The remaining methylene (B1212753) protons (H-2, H-4, H-5, H-7) would resonate in the δ 1.5-3.5 ppm region, often showing complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbons bonded to the hydroxyl groups (C-3 and C-6) would show signals in the downfield region, typically around δ 60-75 ppm. The carbons adjacent to the nitrogen atom (C-2 and C-7) would appear in the δ 40-55 ppm range, while the remaining methylene carbons (C-4 and C-5) would be found further upfield.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the connectivity of protons through the carbon skeleton. For instance, correlations would be observed between H-2 and H-3, H-3 and H-4, and so on around the azepane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon atoms. For example, in the analysis of hydroxylated azepane precursors, HSQC is used to link specific proton signals to their respective carbon atoms in the azepane ring. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular puzzle and confirm the positions of functional groups. acs.org

The following table summarizes the expected NMR chemical shifts for this compound.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HSQC, HMBC)
N-HVariable (broad singlet)-HMBC to C-2, C-7
C-22.5 - 3.5 (m)45 - 55COSY with H-3; HSQC with C-2; HMBC to C-3, C-7
C-33.5 - 4.5 (m)65 - 75COSY with H-2, H-4; HSQC with C-3; HMBC to C-2, C-4, C-5
C-41.5 - 2.5 (m)30 - 40COSY with H-3, H-5; HSQC with C-4; HMBC to C-3, C-5, C-6
C-51.5 - 2.5 (m)25 - 35COSY with H-4, H-6; HSQC with C-5; HMBC to C-4, C-6, C-7
C-63.5 - 4.5 (m)65 - 75COSY with H-5, H-7; HSQC with C-6; HMBC to C-4, C-5, C-7
C-72.5 - 3.5 (m)45 - 55COSY with H-6; HSQC with C-7; HMBC to C-2, C-6
O-HVariable (broad singlet)--

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and stereochemistry. 'm' denotes a multiplet.

High-Resolution Mass Spectrometry is used to determine the exact mass of this compound, which in turn confirms its elemental composition. nih.gov Techniques like electrospray ionization (ESI) are typically used to generate the protonated molecule [M+H]⁺. The high mass accuracy of HRMS allows for the calculation of a molecular formula that distinguishes this compound (C₆H₁₃NO₂) from other compounds with the same nominal mass. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to analyze the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, further structural information can be obtained, confirming the presence of the azepane ring and hydroxyl groups.

TechniqueInformation ProvidedExpected Result for C₆H₁₃NO₂
HRMS-ESIElemental CompositionCalculated [M+H]⁺: 132.0968; Found: within 5 ppm error
LC-MS/MSStructural FragmentationFragments corresponding to loss of water (H₂O) and ring cleavage

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds. nih.gov

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups and the hydrogen bonding between them. libretexts.org

N-H Stretch: A moderate absorption band may appear in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H band. Secondary amines typically show one N-H stretching band. libretexts.org

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methylene groups of the azepane ring. libretexts.org

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol groups. libretexts.org

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
AlcoholO-H stretch3200 - 3500Strong, Broad
Secondary AmineN-H stretch3300 - 3500Moderate
AlkaneC-H stretch2850 - 3000Strong
Secondary AlcoholC-O stretch1000 - 1200Strong

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters, provided a suitable single crystal can be obtained. researchgate.netspringernature.com For a chiral, enantiomerically pure sample of this compound (e.g., (3R,6R) or (3S,6S)), single-crystal X-ray diffraction analysis can unambiguously establish the arrangement of atoms in space. rsc.org

The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. ed.ac.uk The analysis of these subtle differences in the diffraction pattern allows for the determination of the absolute structure. The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its assignment. nih.govmit.edu This method has been successfully used to confirm the stereochemistry of complex hydroxylated azepane derivatives. nih.gov

Chiroptical Spectroscopy (e.g., Circularly Polarized Photoluminescence for Enantiomers)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for studying the enantiomers of this compound.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces an ECD spectrum that is a mirror image of the other. This phenomenon, known as the Cotton effect, provides a unique fingerprint for each enantiomer. mdpi.com By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be determined. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra are highly sensitive to the molecule's conformation in solution. mdpi.com The comparison between experimental and computationally predicted VCD spectra serves as a powerful method for assigning the absolute configuration of chiral molecules. mdpi.com While Circularly Polarized Photoluminescence (CPL) is a powerful tool for chiral fluorescent molecules, it is less applicable to a non-fluorophoric molecule like this compound. ECD and VCD are the more relevant chiroptical techniques for this compound.

Azepane 3,6 Diol As a Chiral Building Block in Organic Synthesis

Applications in the Stereocontrolled Synthesis of Complex Molecules

The rigid, chair-like conformation of the azepane ring in azepane-3,6-diol provides a predictable framework for directing the stereochemical outcome of reactions. This has been effectively exploited in the synthesis of various complex molecules, where the diol's stereocenters serve as crucial control elements.

One of the most notable applications of this compound derivatives is in the synthesis of (-)-Balanol, a potent inhibitor of protein kinase C (PKC). nih.gov The synthesis of the hexahydroazepine core of Balanol has been a significant focus, with various strategies employed to achieve high yield and enantioselectivity. nih.gov The inherent chirality of this compound precursors is instrumental in establishing the correct stereochemistry of the final natural product.

Furthermore, the azepane framework is a key structural motif in a variety of bioactive natural products and synthetic molecules with a wide range of medicinal properties. nih.gov The development of efficient synthetic methods for these seven-membered azacycles is of great interest for the discovery of new lead compounds in drug development. nih.gov

Recent advancements have demonstrated the use of azepane derivatives in the stereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov These syntheses often rely on key reactions such as osmium-catalyzed tethered aminohydroxylation to install new stereocenters with high regio- and stereocontrol. acs.orgnih.gov The starting chirality of the azepane building block is essential for the successful construction of these complex, polyhydroxylated structures.

The table below summarizes key synthetic strategies and their outcomes in the stereocontrolled synthesis of complex molecules using this compound and its derivatives.

Starting Material/MethodTarget Molecule/ClassKey Stereochemical Outcome
Chiral azepane precursors(-)-BalanolHigh enantioselectivity in the formation of the hexahydroazepine core. nih.gov
Osmium-catalyzed tethered aminohydroxylation of sugar-derived allylic alcoholsPolyhydroxyazepane iminosugarsComplete regio- and stereocontrol in the formation of a new C-N bond, leading to heavily hydroxylated azepanes. acs.orgnih.gov
Mo-catalyzed asymmetric allylic alkylationEnantioenriched azepanesConstruction of highly enantioenriched 1,4-dicarbonyl scaffolds which are precursors to antibacterial azepanes. acs.orgacs.org

Development of Chiral Ligands and Catalysts

The chiral environment provided by this compound and its derivatives makes them attractive candidates for the development of novel chiral ligands and catalysts for asymmetric synthesis. The well-defined spatial arrangement of the hydroxyl groups and the nitrogen atom can be utilized to create specific binding pockets that can effectively discriminate between enantiomers or prochiral faces of a substrate.

While direct examples of this compound being used as a ligand are not extensively documented in the provided search results, the broader class of chiral azepanes has been explored for this purpose. For instance, novel chiral α-tetrazole binaphthylazepine organocatalysts have been synthesized and tested in asymmetric cyclization reactions. nih.gov These catalysts combine the chirality of the binaphthyl moiety with that of the azepane ring to induce stereoselectivity.

The development of new chiral ligands is a rapidly advancing field, with a growing need for the asymmetric synthesis of complex molecules. rsc.org Chiral building blocks, such as derivatives of this compound, are valuable intermediates in the creation of these specialized ligands and catalysts. The conformational rigidity and defined stereochemistry of the azepane ring can be a key design element in achieving high levels of enantiocontrol in catalyzed reactions.

The following table highlights the potential of chiral azepane derivatives in the development of new catalysts.

Catalyst/Ligand TypeApplicationKey Feature
Chiral α-tetrazole binaphthylazepine organocatalystAsymmetric cyclizationsCombines multiple chiral elements to induce stereoselectivity. nih.gov
Stereogenic-at-Mo complexes with monodentate O-based chiral ligandsEnantioselective olefin metathesisDemonstrates the potential for chiral alcohols in catalyst design. nih.gov

Stereochemical Control in Subsequent Transformations

The stereocenters present in this compound can exert significant influence on the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection. The hydroxyl groups can act as directing groups, guiding incoming reagents to a specific face of the molecule.

In the synthesis of polyhydroxylated azepane iminosugars, the configuration of the stereocenters in the starting sugar-derived material dictates the stereochemistry of the newly formed centers during reactions like aminohydroxylation. acs.orgnih.gov The tethered approach in these reactions ensures that the new C-N bond is formed with complete regio- and stereocontrol, directly influenced by the existing chiral framework. acs.orgnih.gov

Furthermore, intramolecular reactions involving azepane derivatives often proceed with a high degree of stereochemical control. For example, the intramolecular reductive amination to form the azepane ring is a key step where the stereochemistry of the precursor dictates the final ring conformation and substituent orientation. acs.orgnih.gov

The table below provides examples of how the stereochemistry of azepane derivatives controls subsequent transformations.

TransformationSubstrateStereochemical Outcome
Tethered AminohydroxylationSugar-derived aroyloxycarbamatesThe configuration of the new stereogenic center is controlled by the existing stereocenters in the starting material, leading to specific diastereomers. acs.orgnih.gov
Intramolecular Reductive AminationAmino aldehyde derived from the azepane coreThe cyclization proceeds with stereocontrol to afford the desired azepane ring with a specific conformation and substituent arrangement. acs.orgnih.gov
Nucleophilic addition to azepine N-oxideChiral binaphthylazepine backboneStereoselective insertion of a cyano moiety, a precursor to a tetrazole group, is achieved with high stereocontrol. nih.gov

Analogues of Natural Products with Azepane Cores (General Structural Mimicry)

The azepane ring is a common structural motif in a variety of natural products with important biological activities. nih.govlifechemicals.com this compound serves as a valuable building block for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

A prominent example is the synthesis of analogues of Balanol. nih.gov By modifying the azepane core and other parts of the molecule, researchers can investigate which structural features are essential for its PKC inhibitory activity. nih.gov Acyclic analogues of Balanol have been prepared and evaluated, demonstrating that the perhydroazepine ring can be replaced with an acyclic unit while retaining potent and selective PKC inhibition. nih.gov

The synthesis of azepane analogues extends beyond Balanol. The azepane scaffold is present in a range of bioactive molecules, and the ability to synthesize functionalized azepanes is crucial for drug discovery. nih.govlifechemicals.com The conformational flexibility of the azepane ring is often a key determinant of its biological activity, and introducing substituents can bias the ring to a specific conformation, which is an important strategy in effective drug design. lifechemicals.com

The table below lists examples of natural products and their analogues containing the azepane core.

Natural Product/TargetAnalogue TypeTherapeutic Area/Biological Activity
(-)-BalanolAcyclic and modified azepane core analoguesProtein Kinase C (PKC) inhibition, potential antitumor agents. nih.govlifechemicals.comnih.gov
Piperidine-containing drugsAzepane-based analoguesExploration of three-dimensional chemical space for new bioactive leads. nih.gov
Various natural productsFunctionalized azepane derivativesAntidiabetic, anticancer, and antiviral activities. nih.gov

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes for Azepane-3,6-diol and its Stereoisomers

The synthesis of functionalized azepanes remains a challenge for organic chemists due to the kinetic and thermodynamic hurdles associated with forming seven-membered rings. nih.gov Future research on this compound will necessitate the development of innovative and efficient synthetic routes that provide precise control over the stereochemistry at the C3 and C6 positions.

Current strategies for constructing the azepane core, which could be adapted for this target, include ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and various cycloaddition approaches. researchgate.netresearchgate.netrsc.org For instance, the dearomative ring expansion of substituted nitroarenes, a process often mediated by light, presents a modern strategy for accessing complex azepanes from simple starting materials. nih.govmanchester.ac.uk Another promising avenue is the stereoselective and regioselective expansion of highly functionalized piperidines. rsc.org

A key challenge will be the stereocontrolled introduction of the two hydroxyl groups. Methodologies such as osmium-catalyzed tethered aminohydroxylation have been successfully applied to create heavily hydroxylated azepane iminosugars, demonstrating a high degree of regio- and stereocontrol. nih.govacs.org Adapting such methods, or developing new catalytic asymmetric dihydroxylation reactions suitable for azepane precursors, will be critical. The table below summarizes potential strategies that could be explored.

Synthetic StrategyDescriptionPotential for this compoundKey Challenges
Ring ExpansionExpansion of a smaller ring (e.g., piperidine (B6355638), pyrrolidine) to form the seven-membered azepane core. rsc.orgHigh. Pre-existing stereocenters on the smaller ring can be used to control the stereochemistry of the final product.Regioselectivity of the ring expansion and introduction of hydroxyl groups.
Dearomative Ring ExpansionConversion of a six-membered aromatic ring (e.g., nitroarene) into a seven-membered azepane. nih.govModerate. Allows access to complex azepanes, but subsequent stereoselective dihydroxylation would be required.Controlling the position and stereochemistry of substituents.
Asymmetric AminohydroxylationSimultaneous introduction of amine and hydroxyl functionalities across a double bond in an acyclic precursor before cyclization. nih.govHigh. Offers excellent control over stereochemistry for synthesizing chiral amino alcohols.Synthesis of the required unsaturated precursor and controlling the cyclization step.
Silyl-aza-Prins CyclizationA cyclization reaction that can form seven-membered nitrogen heterocycles with good diastereoselectivity. nih.govModerate. Could establish the azepane core, but would require a precursor with appropriately placed oxygen functionality.Compatibility of hydroxyl groups with the Lewis acid catalysts employed.

Advanced Computational Modeling for Azepane Systems

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of cyclic molecules. nih.govacs.org For azepane systems, high-level electronic structure calculations have been used to perform holistic conformational analyses. nih.govresearchgate.net These studies have shown that, like cycloheptane, azepanes exist in a variety of conformations, with the twist-chair conformation generally being the most stable. nih.govacs.org

Future research will leverage advanced computational methods to specifically model this compound and its stereoisomers. Such studies can:

Predict Conformational Preferences: Determine the most stable conformations and the energy barriers between them, which is crucial for understanding reactivity and biological interactions. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the ring nitrogen will likely play a significant role.

Analyze Electronic Properties: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models, predicting how structural modifications might influence activity. nih.govnih.gov

Elucidate Reaction Mechanisms: DFT calculations can explore the transition states of potential synthetic reactions, helping to rationalize observed stereoselectivities and guide the development of more efficient catalysts and reaction conditions. nih.gov

Computational MethodApplication for Azepane SystemsKey Insights Provided
Density Functional Theory (DFT)Geometry optimization, vibrational frequency calculations, and exploring reaction pathways. nih.govacs.orgProvides information on stable conformers, bond lengths/angles, and transition state energies.
Ab initio (e.g., MP2)High-accuracy calculation of molecular structures and energies. nih.govresearchgate.netUsed for benchmarking DFT results and calculating ring strain energies.
Molecular Dynamics (MD)Simulating the dynamic behavior of the molecule over time. nih.govReveals conformational flexibility and potential for intramolecular interactions like hydrogen bonding.
CoMFA/CoMSIA3D-Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govCorrelates 3D structural features with biological activity to guide drug design.

Exploration of New Reactivity Patterns and Functionalization Strategies

The bifunctional nature of this compound, containing both a secondary amine and two secondary hydroxyl groups, offers rich possibilities for exploring new reactivity and functionalization. Future work will focus on the selective manipulation of these functional groups to generate a diverse library of derivatives.

Key areas of exploration include:

Selective Protection and Deprotection: Developing orthogonal protecting group strategies will be essential for selectively modifying the N-H and O-H groups. This would allow for, for example, N-alkylation or N-arylation without affecting the hydroxyls, and vice-versa.

Derivatization of Hydroxyl Groups: The two hydroxyl groups can be converted into a range of other functionalities, such as ethers, esters, or halides. Stereoselective reactions that differentiate between the C3 and C6 hydroxyls will be of particular interest.

N-H Functionalization: The secondary amine is a key site for modification. Introducing substituents on the nitrogen can significantly alter the molecule's conformation and properties. Recent work has shown that N-H functionalization of azepine-embedded nanographenes can tune their electronic and photophysical properties. acs.org

Cross-Coupling Reactions: Palladium-mediated cross-coupling reactions of caprolactam-derived α-halo eneformamides have provided access to a wide range of functionalized azepanes. acs.org Similar strategies could be developed for di-functionalized systems like this compound.

Integration of Green Chemistry Principles in Scalable Synthesis

As with any synthetic target of potential pharmaceutical or industrial relevance, the development of scalable and sustainable synthetic routes is paramount. Integrating the principles of green chemistry into the synthesis of this compound will be a critical future direction. nih.govresearchgate.net

This involves focusing on:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Ring-expansion and cycloaddition reactions are often highly atom-economical. rsc.org

Use of Catalysis: Employing catalytic methods (e.g., organocatalysis, biocatalysis, or photocatalysis) over stoichiometric reagents to reduce waste. Catalyst-free reactions, for instance using air as a "green" oxidant, represent an ideal scenario. rsc.orgrsc.org

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as photochemical reactions mediated by visible light, can significantly reduce energy consumption. nih.govmanchester.ac.uk

Renewable Feedstocks and Safer Solvents: Exploring biosynthetic pathways or starting from renewable resources, and replacing hazardous solvents with more environmentally benign alternatives.

The development of a truly green and scalable synthesis will be essential for the widespread application of this compound and its derivatives.

Expanding Applications as Chiral Auxiliaries and Scaffolds in Asymmetric Synthesis

Optically active, functionalized azepanes are valuable scaffolds in medicinal chemistry and drug discovery. chemistryviews.orgunibe.chacs.org The defined three-dimensional structure and stereochemical information of chiral this compound make it a highly promising candidate for applications in asymmetric synthesis.

Future research will likely explore its use as:

A Chiral Auxiliary: The diol could be temporarily attached to a prochiral substrate to direct a stereoselective reaction. The rigidity and defined conformation of the azepane ring could induce high levels of facial selectivity. After the reaction, the auxiliary can be cleaved and recovered.

A Chiral Ligand for Metal Catalysis: The nitrogen and two oxygen atoms provide three potential coordination sites for a metal center. By synthesizing enantiomerically pure this compound, it could serve as a novel chiral ligand for a variety of asymmetric metal-catalyzed reactions.

A Chiral Scaffold: The azepane ring can serve as a rigid, three-dimensional framework onto which pharmacologically relevant functional groups can be appended. chemistryviews.org The stereochemistry of the diol can orient these groups in specific spatial arrangements, which is crucial for optimizing interactions with biological targets like enzymes or receptors. The development of robust methods for creating such scaffolds is a key challenge in modern synthesis. nih.gov

The exploration of simple but novel scaffolds, such as bicyclic azepanes, has already led to the discovery of compounds with potent neuropharmacological activity, highlighting the untapped potential of this class of molecules for drug discovery. unibe.chacs.org

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